molecular formula C8H6BrF3 B8499238 1-(1-Bromoethyl)-2,4,5-trifluorobenzene CAS No. 957198-20-8

1-(1-Bromoethyl)-2,4,5-trifluorobenzene

Cat. No.: B8499238
CAS No.: 957198-20-8
M. Wt: 239.03 g/mol
InChI Key: HHESEUKOVBJPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on the evidence provided, 1-(bromomethyl)-2,4,5-trifluorobenzene (CAS: 157911-56-3) is extensively documented as a key intermediate in pharmaceutical synthesis, particularly for the COVID-19 drug candidate S-217622 (Ensitrelvir). This bromomethyl variant is structurally similar but differs in the bromine substituent’s position (methyl vs. ethyl group).

Properties

CAS No.

957198-20-8

Molecular Formula

C8H6BrF3

Molecular Weight

239.03 g/mol

IUPAC Name

1-(1-bromoethyl)-2,4,5-trifluorobenzene

InChI

InChI=1S/C8H6BrF3/c1-4(9)5-2-7(11)8(12)3-6(5)10/h2-4H,1H3

InChI Key

HHESEUKOVBJPJP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1F)F)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Evidence Discrepancies

The evidence predominantly references 1-(bromomethyl)-2,4,5-trifluorobenzene (CAS: 157911-56-3) rather than the queried 1-(1-bromoethyl) variant. Potential nomenclature errors or structural misalignments should be clarified.

Preparation Methods

Reaction Mechanism and Catalytic Systems

Side-chain bromination of alkylated aromatic compounds often employs radical-initiated processes to avoid undesirable ring substitution. For 1-(1-bromoethyl)-2,4,5-trifluorobenzene, the bromination of 2,4,5-trifluoroethylbenzene using N-bromosuccinimide (NBS) in apolar solvents has been widely documented. The reaction proceeds via a radical chain mechanism, where azobisisobutyronitrile (AIBN) generates radicals to abstract hydrogen from the ethyl side chain, enabling bromine transfer from NBS.

Key Parameters:

  • Solvent Selection: Cyclohexane or acetonitrile is preferred to minimize ring bromination.

  • Catalyst: AIBN (0.5–1.0 mol%) initiates radical formation at 70–80°C.

  • Stoichiometry: A 1:1 molar ratio of substrate to NBS ensures complete conversion.

Industrial-Scale Optimization

Industrial protocols often modify reaction conditions to enhance efficiency:

  • Temperature Control: Maintaining 75–85°C prevents thermal degradation of intermediates.

  • Continuous Flow Systems: These reduce reaction times from hours to minutes while improving yield consistency.

  • Solvent Recycling: Apolar solvents like cyclohexane are distilled and reused, lowering costs and environmental impact.

Example Procedure:
2,4,5-Trifluoroethylbenzene (10 mmol) and NBS (10 mmol) are dissolved in cyclohexane (50 mL). AIBN (0.05 mmol) is added, and the mixture is refluxed at 80°C for 3 hours. Post-reaction, the solvent is evaporated, and the crude product is purified via vacuum distillation (yield: 78–82%).

Direct Bromination Using Molecular Bromine

Iron-Catalyzed Bromination

An alternative method involves direct bromination of 2,4,5-trifluoroethylbenzene with molecular bromine (Br₂) in the presence of iron powder. This approach, adapted from similar trifluorobenzene brominations, leverages iron’s Lewis acidity to polarize Br₂, facilitating electrophilic attack on the ethyl side chain.

Optimization Insights:

  • Solvent: Chloroform or carbon tetrachloride (CCl₄) enhances bromine solubility but raises toxicity concerns.

  • Catalyst Loading: Iron powder (2.5–5.0 mol%) balances reactivity and cost.

  • Additives: Azobisisobutyronitrile (0.2–0.6 mol%) suppresses ring bromination by stabilizing ethyl-centered radicals.

Typical Reaction Conditions:

ParameterValue
Substrate2,4,5-Trifluoroethylbenzene
Bromine Equivalents0.5–1.5
SolventCCl₄ (250–300 mL/mol)
Temperature82–102°C
Yield66–72%

Data derived from analogous brominations.

Challenges and Mitigation Strategies

  • Byproduct Formation: Ring-brominated byproducts are minimized by strict temperature control (82–102°C) and rapid bromine addition (3–4 hours).

  • Workup Protocol: Post-reaction, the mixture is treated with sodium bisulfite to quench excess Br₂, followed by NaOH washes to remove acidic impurities.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
NBS/AIBN78–8298.5HighModerate (solvent)
Br₂/Fe Powder66–7299.2ModerateHigh (CCl₄ use)

Synthetic outcomes vary with substrate purity and equipment precision.

Cost Considerations

  • NBS Method: Higher reagent costs (~$120/mol for NBS) but lower solvent recycling expenses.

  • Br₂ Method: Cheaper reagents (~$20/mol for Br₂) but requires costly waste management for halogenated solvents .

Q & A

Q. How can computational tools aid in predicting reaction pathways?

  • Tools : Gaussian or ORCA for transition-state modeling.
  • Application : Predict regioselectivity in electrophilic substitutions using Fukui indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.